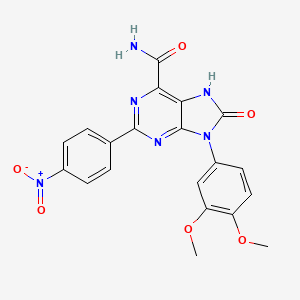

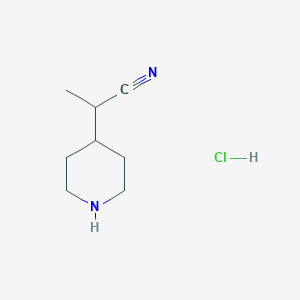

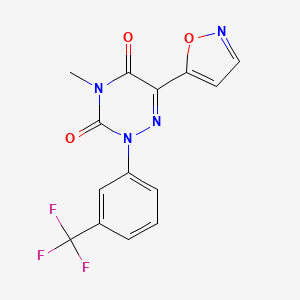

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Reactions

Oximes, like 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime, are pivotal in various synthesis processes. They serve as protected forms of aldehydes and ketones, acting as intermediates in rearrangement and cycloaddition reactions. These compounds can be synthesized from carbonyl compounds and hydroxylamines, with recent developments highlighting green chemistry approaches. Moreover, oximes can originate from noncarbonyl compounds such as nitronates or nitro compounds, showcasing their versatility in synthesis pathways. The synthesis of enantiomerically pure N-substituted imines, including the sulfenimines, sulfinimines, and sulfonimines, has garnered significant interest, especially for their role in asymmetric synthesis of essential functional groups like aziridines and α-amino acids. N-Phosphinoyl and N-silylimines, which are used as masked imines, also demonstrate notable synthetic utility (Rossiter & Dobbs, 2005).

Organic Synthesis

These oximes, including those with a structure similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime, are fundamental in organic synthesis. The conversion of oximes to carbonyl compounds, for instance, has been demonstrated to proceed under mild, neutral, and eco-friendly conditions. This transformation is crucial as it allows the conversion of aliphatic and aromatic oximes into their respective aldehydes and ketones, indicating a broad application scope in organic chemistry (B. Kim et al., 2010).

Spectroscopic and Structural Studies

Spectroscopic and structural studies on molecules similar to 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime have been conducted to understand their conformational behaviors and structural properties. These studies utilize advanced techniques like density functional theory (DFT) with the B3LYP method, providing insights into the stability and electronic properties of these molecules. Additionally, these studies delve into the thermodynamic properties of the molecules across a range of temperatures, enhancing our understanding of their behavior under various conditions (I. Kucuk, Y. Kaya, & A. Kaya, 2017).

Role in Synthetic Chemistry

The compounds resembling 2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime play a pivotal role in synthetic chemistry. They have been employed as N-(Boc) nitrone equivalents, showcasing their utility in the synthesis of N-(Boc)hydroxylamines and various chemical transformations, marking their significance as building blocks in organic synthesis (Xavier Guinchard, Y. Vallée, & Jean-Noël Denis, 2005).

作用機序

特性

IUPAC Name |

(E)-2-(benzenesulfonyl)-N-[(2,6-dichlorophenyl)methoxy]-2-nitroethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQIVYCLGBZKLL-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)